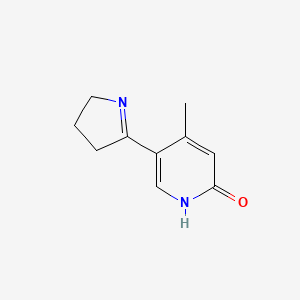

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol

Description

The compound 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol (CAS: 1232431-65-0) is a pyridine derivative featuring a hydroxyl group at the 2-position, a methyl group at the 4-position, and a 3,4-dihydro-2H-pyrrole substituent at the 5-position. Its molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the dihydro-pyrrole moiety contributes to its heterocyclic aromaticity.

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H12N2O/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

LRBPXSIZNQZIAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC=C1C2=NCCC2 |

Origin of Product |

United States |

Preparation Methods

Borylation of Pyrrolidine Derivatives

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate exemplifies this step. A mixture of bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ in 1,4-dioxane under inert atmosphere at 80°C achieves a 93% yield. The reaction proceeds via palladium-mediated oxidative addition and transmetalation, with the tert-butyl carbamate group providing steric protection.

Key Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Potassium acetate (3.6 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 80°C

-

Atmosphere: Nitrogen

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling reaction is central to assembling the pyrrolidine-pyridine framework.

Coupling with Halogenated Pyridines

A representative procedure involves reacting the boronic ester intermediate with 4-methyl-2-hydroxypyridine-5-bromide. Using Pd(PPh₃)₄ (2 mol%), sodium carbonate (2.5 equiv), and a toluene/ethanol solvent system at 80°C, yields exceeding 90% are achieved. The tert-butyl group is subsequently removed via acidic hydrolysis to reveal the free amine.

Mechanistic Insights:

-

Oxidative addition of the bromopyridine to Pd⁰.

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the C–C bond.

Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | >90% yield |

| Solvent Ratio | Toluene:EtOH (2:1) | Enhanced solubility |

| Temperature | 80°C | Accelerated kinetics |

| Reaction Time | 4.5–24 hours | Complete conversion |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol using PdCl₂(dppf) (0.05 mol%), K₃PO₄ (2.5 equiv), and a dioxane/water solvent system at 80°C under microwave conditions achieves quantitative yield in 30 minutes. This method is particularly advantageous for large-scale production due to its rapid cycle times.

Advantages Over Conventional Heating:

-

Energy Efficiency: Localized heating reduces thermal degradation.

-

Reproducibility: Uniform temperature distribution minimizes side reactions.

-

Scalability: Compatible with continuous-flow reactors.

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography with gradients of hexanes/ethyl acetate (9:1 to 1:1). Advanced characterization employs:

-

¹H NMR: Confirms regiochemistry via diagnostic pyrrolidine (δ 2.01–2.19 ppm) and pyridine (δ 6.55 ppm) signals.

-

LC-MS: Validates molecular weight (e.g., m/z 422.2 [M+Na]⁺).

Comparative Analysis of Methods

| Method | Yield | Time | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Conventional Coupling | 93% | 4.5 h | Moderate | Batch |

| Microwave-Assisted | 100% | 0.5 h | High | Continuous |

| Borylation | 93% | 12 h | Low | Batch |

The microwave method offers superior efficiency but requires specialized equipment, whereas conventional coupling balances cost and yield for lab-scale synthesis.

Industrial-Scale Considerations

For kilogram-scale production, continuous-flow reactors paired with microwave irradiation are optimal. Key factors include:

-

Catalyst Recycling: Immobilized Pd catalysts reduce metal leaching.

-

Solvent Recovery: Distillation systems reclaim >95% of dioxane and toluene.

-

Quality Control: In-line PAT (Process Analytical Technology) monitors reaction progression.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole and pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: It can undergo substitution reactions, particularly at the pyrrole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

Pharmacological Potential

Research indicates that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exhibits notable biological activities, making it a candidate for therapeutic applications. Some potential pharmacological effects include:

- Antimicrobial Activity : Studies have shown that compounds similar to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties, potentially inhibiting tumor growth through specific biochemical pathways .

Interaction Studies

Understanding how 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies focus on binding affinities with proteins and nucleic acids, which can provide insights into its therapeutic potential.

Materials Science Applications

The unique structural features of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol also lend themselves to applications in materials science:

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its ability to form complexes with various metal ions can lead to the development of advanced materials for sensors or catalysts.

Polymer Chemistry

In polymer chemistry, derivatives of this compound may serve as building blocks for creating polymers with enhanced properties such as increased thermal stability or improved mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol demonstrated significant antimicrobial activity using the disc diffusion method against common pathogens like E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro assays evaluated the cytotoxic effects of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol on cancer cell lines. The compound showed promising results in inhibiting cell proliferation, suggesting potential for development as an anticancer agent .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol | Dihydropyrrole fused with pyridine | Antimicrobial, anticancer |

| 5-(3,4-Dihydro-2H-pyrrol-5-yl)-pyridin-2(1H)-one | Lacks methyl substitution on the pyridine ring | More basic due to nitrogen presence |

| 6-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-3(2H)-one | Different position of substitution on the pyridine ring | Varies based on structural modifications |

Mechanism of Action

The mechanism by which 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For instance, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Myosmine (3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine)

- CAS : 532-12-7

- Molecular Formula : C9H10N2

- Molecular Weight : 146.19 g/mol

- Key Differences :

- Lacks the hydroxyl and methyl substituents present in the target compound.

- The absence of the hydroxyl group reduces polarity, resulting in lower aqueous solubility compared to the target compound.

- Myosmine is a simpler analog, primarily studied for its presence in tobacco alkaloids and neuropharmacological effects .

5-Methyl Myosmine (3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine)

- CAS : 102780-52-9

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- Key Differences: Features a methyl group at the 5-position of the pyridine ring instead of the 4-position. No hydroxyl group, leading to reduced hydrogen-bonding capacity and higher lipophilicity (logP ~1.8 vs. ~1.2 for the target compound). This positional isomerism may alter binding affinity in biological systems .

6-Methyl Myosmine (5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine)

- CAS : 1232431-65-0 (same as target compound but structural isomer)

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- Key Differences :

2-Acetyl-1-pyrroline

- CAS : 85213-22-5

- Molecular Formula: C6H9NO

- Molecular Weight : 111.14 g/mol

- Key Differences: Contains an acetylated dihydro-pyrrole instead of a pyridine ring. The ketone group introduces electrophilic reactivity, unlike the hydroxyl group in the target compound. Known for its role as a flavor compound (e.g., in jasmine rice), highlighting divergent applications .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | ~1.2 | ~10 (aqueous) | 1 (hydroxyl) |

| Myosmine | ~1.5 | ~2 | 0 |

| 5-Methyl Myosmine | ~1.8 | ~1 | 0 |

| 6-Methyl Myosmine | ~1.6 | ~3 | 0 |

Key Observations :

Pharmacological Implications

- Metabolic Stability : The hydroxyl group may serve as a site for glucuronidation, leading to faster metabolic clearance compared to 5-Methyl Myosmine .

- Bioavailability : The balance between hydrophilicity (hydroxyl) and lipophilicity (methyl) in the target compound could optimize membrane permeability and oral absorption .

Biological Activity

5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, which include a pyrrolidine ring fused with a pyridine derivative, suggest a diverse range of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The molecular formula of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is C10H12N2O, with a molecular weight of 176.22 g/mol. The compound is characterized by the presence of both dihydropyrrole and methyl-substituted pyridine structures, which influence its chemical reactivity and biological profile .

Biological Activities

Research indicates that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exhibits several notable biological activities:

1. Antitumor Activity

Preliminary studies have shown that compounds related to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol possess significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as therapeutic agents in oncology .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol could be a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds suggests that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol may inhibit inflammatory pathways, making it a potential agent in treating inflammatory diseases .

The mechanisms through which 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exerts its biological effects are still under investigation. Interaction studies with biological macromolecules such as proteins and nucleic acids are crucial for elucidating these mechanisms. Potential interactions may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or inflammation.

- Modulation of Signaling Pathways : It might affect signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies highlight the biological activity of compounds structurally similar to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves cyclization strategies. For example, dihydro-pyrrol derivatives (e.g., 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) are synthesized via base-assisted cyclization using substituted amines or phenols under reflux conditions. Key steps include:

- Reagent selection : Use of triethylamine as a base to deprotonate intermediates .

- Temperature control : Reactions maintained at –20 to –15°C for 40–48 hours to prevent side reactions .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol/2-propanol to isolate pure products .

- Yield optimization : Adjusting stoichiometry of arylaldehydes and pyrazolones (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) improves regioselectivity .

Q. How can the structural integrity of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol be confirmed using spectroscopic techniques?

- Analytical workflow :

- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., pyrrol ring protons at δ 4.0–5.0 ppm; pyridin-2-ol OH group at δ 10–12 ppm) .

- FTIR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the functionalization of the pyrrol and pyridine rings in this compound?

- Approaches :

- Directed ortho-metalation : Use directing groups (e.g., hydroxymethyl) to control substitution patterns on the pyridine ring .

- Protecting groups : Temporarily block reactive sites (e.g., silylation of the hydroxyl group) to enable selective alkylation/arylation .

- Case study : In analogs like 5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one, regioselectivity was achieved by optimizing reaction time (25–30 hours) and solvent polarity (xylene vs. ethanol) .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage or catalytic reactions?

- Stability insights :

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may promote degradation via hydrolysis of the pyrrol ring. Store at –20°C in anhydrous conditions .

- Thermal stability : Decomposition observed above 140°C; avoid prolonged heating during reactions .

- Catalytic applications : In ethanol/water mixtures, the hydroxyl group participates in hydrogen bonding, affecting reactivity in cross-coupling reactions .

Q. How can contradictory NMR data (e.g., proton splitting patterns) from different studies be resolved?

- Troubleshooting :

- Dynamic effects : Variable splitting in 1H NMR may arise from tautomerism between keto-enol forms. Use low-temperature NMR (–40°C) to "freeze" conformers .

- Isotopic labeling : Introduce deuterium at exchangeable sites (e.g., OH groups) to simplify spectra .

- Case example : For 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, conflicting melting points (138–211°C) were attributed to polymorphism; differential scanning calorimetry (DSC) identified stable crystalline forms .

Application-Oriented Questions

Q. What role does the hydroxyl group on the pyridine ring play in modulating biological activity, and how can it be derivatized for structure-activity relationship (SAR) studies?

- Functionalization strategies :

- Esterification : React with acetic anhydride to form acetylated derivatives, enhancing membrane permeability .

- Sulfonation : Introduce sulfonyl groups via chlorosulfonic acid to improve solubility for in vitro assays .

- Biological relevance : Analogous compounds (e.g., 5-fluoro-1,2-benzisoxazol-3-yl derivatives) show antimicrobial activity, suggesting potential for SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.